molecular formula C18H14N2O4S B3197949 2-(((6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile CAS No. 1007683-80-8

2-(((6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

Cat. No.: B3197949
CAS No.: 1007683-80-8
M. Wt: 354.4 g/mol
InChI Key: NLQYKBAOOVZMDR-UHFFFAOYSA-N
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Description

This compound combines a nicotinonitrile core substituted at the 4- and 6-positions with methyl groups, linked via a methylthio bridge to a 6,7-dihydroxy-2-oxo-2H-chromen-4-yl (coumarin-derived) moiety. The nicotinonitrile core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-[(6,7-dihydroxy-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-9-3-10(2)20-18(13(9)7-19)25-8-11-4-17(23)24-16-6-15(22)14(21)5-12(11)16/h3-6,21-22H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQYKBAOOVZMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=CC(=C(C=C23)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents on Nicotinonitrile Core Thiol-Linked Group Key Properties/Applications References
Target Compound 4,6-dimethyl (6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl Potential antioxidant/antimicrobial activity
2-(Benzylthio)-4,6-dimethylnicotinonitrile (3d) 4,6-dimethyl Benzyl Intermediate for amide derivatives; M.P. 87–89°C
2-(Hexylthio)-4,6-dimethylnicotinamide (4c) 4,6-dimethyl Hexyl Hydrolyzed to amide; M.P. 112–114°C
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile 4,6-dimethyl 2-Chlorobenzyl Enhanced lipophilicity; halogen interactions
2-((Cyanomethyl)thio)-4,6-distyrylnicotinonitrile (2) 4,6-distyryl Cyanomethyl Fluorescent properties; extended conjugation
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Benzamide core (non-nicotinonitrile) (2-Methyl-4-thiazolyl)methyl Anticancer/viral applications

Key Observations:

Structural Variations: The target compound is unique due to its coumarin-derived thiol group, which introduces polar hydroxyl groups and a rigid aromatic system. This contrasts with alkyl (e.g., hexyl in 4c) or simple aryl (e.g., benzyl in 3d) substituents in analogues, which prioritize lipophilicity .

Solubility: The coumarin moiety’s hydroxyl groups likely enhance aqueous solubility compared to purely alkyl/arylthio analogues, though this may depend on pH and solvent .

Biological Relevance: Coumarin Derivatives: The 6,7-dihydroxy-2-oxo motif is associated with antioxidant, anti-inflammatory, and antimicrobial activities in coumarin-based drugs. This suggests the target compound may share these properties, unlike analogues with non-polar thiol groups . Nicotinonitrile Analogues: Compounds like 3d and 4c are intermediates for amide derivatives, which are often explored as kinase inhibitors or antimicrobial agents. The target compound’s coumarin linkage may redirect its mechanism toward targeting oxidative stress pathways .

Synthetic Pathways: The target compound’s synthesis likely involves coupling a 4,6-dimethylnicotinonitrile-thiol intermediate with a brominated coumarin derivative, similar to methods described for benzylthio analogues in . Acid-catalyzed hydrolysis (as in ) is less relevant here due to the stability of the coumarin-lactone system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(((6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

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